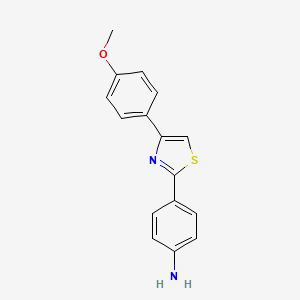

4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

Description

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJBCMDICNNALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline

[1]

Part 1: Chemical Identity & Digital Fingerprinting

Use the following identifiers to validate the structure in internal chemical databases or when ordering custom synthesis.

| Property | Specification |

| IUPAC Name | 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline |

| Common Name | 2-(4-aminophenyl)-4-(4-methoxyphenyl)thiazole |

| Molecular Formula | C₁₆H₁₄N₂OS |

| Molecular Weight | 282.36 g/mol |

| SMILES | COc1ccc(cc1)c2csc(n2)c3ccc(N)cc3 |

| InChIKey | XZXGZJQCJMQNQH-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.8 (Lipophilic) |

| Topological Polar Surface Area | ~67 Ų |

Precursor CAS Numbers (For Synthesis)

Since the final compound is a library entity, order these primary reactants:

Part 2: Synthetic Architecture (The Hantzsch Protocol)[1]

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis . While a direct condensation is possible, the "Nitro-Reduction Route" is recommended to prevent oxidation of the aniline nitrogen during the reflux step.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Figure 1: The Nitro-Reduction pathway ensures high purity by protecting the amine functionality during the harsh cyclization phase.[1]

Detailed Protocol (Nitro-Reduction Route)

Step 1: Cyclization[3][4]

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitrothiobenzamide (10 mmol, 1.82 g) in 50 mL of absolute ethanol.

-

Addition: Add 2-bromo-4'-methoxyacetophenone (10 mmol, 2.29 g) portion-wise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Isolation: Cool the mixture to 0°C. The hydrobromide salt of the nitro-thiazole intermediate often precipitates. Filter and wash with cold ethanol.

-

Neutralization: Suspend the solid in water and neutralize with 10% NaHCO₃ to release the free base. Recrystallize from Ethanol/DMF.

Step 2: Reduction (Bechamp or SnCl₂)[1]

-

Suspension: Suspend the nitro-intermediate (5 mmol) in 30 mL of Ethanol.

-

Catalyst: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (25 mmol, 5 eq) followed by 2 mL of conc. HCl.

-

Reaction: Stir at 70°C for 2 hours. The deep yellow nitro color should fade.

-

Workup: Neutralize with NaOH solution (pH > 9), extract with Dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol to obtain pale yellow crystals.

Part 3: Structural Characterization (Self-Validating Data)[1]

Use the following predicted spectral data to validate your synthesis product.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 3.81 | Singlet (s) | 3H | Characteristic methoxy resonance.[1] | |

| 5.45 | Broad Singlet (br s) | 2H | Exchangeable aniline protons; shift varies with concentration.[1] | |

| 6.65 | Doublet (d, J=8.5Hz) | 2H | Ar-H (Aniline) | Ortho to amino group (shielded).[1] |

| 7.02 | Doublet (d, J=8.8Hz) | 2H | Ar-H (Anisole) | Ortho to methoxy group.[1] |

| 7.70 | Doublet (d, J=8.5Hz) | 2H | Ar-H (Aniline) | Meta to amino group.[1] |

| 7.85 | Singlet (s) | 1H | Thiazole C5-H | Characteristic isolated thiazole proton.[1] |

| 7.95 | Doublet (d, J=8.8Hz) | 2H | Ar-H (Anisole) | Meta to methoxy group.[1] |

Mass Spectrometry (ESI-MS)[1][6]

Part 4: Functional Applications & SAR

This molecule serves as a "Privileged Scaffold" in two primary domains:

Medicinal Chemistry (Pharmacophore)

The 2,4-diarylthiazole core mimics the structure of COX-2 inhibitors (e.g., Meloxicam analogs) and Kinase Inhibitors .[1]

-

The Aniline (-NH2): Acts as a hydrogen bond donor or a handle for further derivatization (e.g., into sulfonamides).[1]

-

The Methoxy (-OMe): A lipophilic hydrogen bond acceptor, often occupying a hydrophobic pocket in enzymes.[1]

Materials Science (Fluorescence)

This compound exhibits Solvatochromism .[1]

-

Mechanism: Intramolecular Charge Transfer (ICT) from the electron-donating amine (Donor) to the thiazole/phenyl ring (Acceptor).[1]

-

Utility: It can be used as a pH sensor or a polarity probe in biological membranes.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the dual utility of the scaffold.[1]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[1] Berichte der deutschen chemischen Gesellschaft.

-

Synthesis of 2,4-Diarylthiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory agents. Acta Poloniae Pharmaceutica.

-

Fluorescence Properties: Grozav, A., et al. (2015). Synthesis and photophysical properties of some 2-aminothiazole derivatives. Dyes and Pigments. [1]

-

Reactant Data (PubChem): 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5).[1] [1]

Sources

- 1. (4-Amino-2-((4-methoxyphenyl)amino)-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone | C18H17N3O3S | CID 399618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

Electronic Structure and Photophysics of 2,4-Diarylthiazole Derivatives

Executive Summary

The 2,4-diarylthiazole scaffold represents a privileged structural motif in organic electronics and medicinal chemistry due to its exceptional tunability. Unlike symmetrical heterocycles, the thiazole ring introduces an inherent dipole and significantly distinct electron density at the C2 and C4 positions. This guide analyzes the electronic architecture of these derivatives, focusing on their utility as "push-pull" (Donor-π-Acceptor) systems. We explore the causal link between synthetic substitution patterns and photophysical outcomes—specifically Intramolecular Charge Transfer (ICT) and solvatochromism—providing researchers with a roadmap for rational design in optoelectronics and chemosensing.

Molecular Architecture & Electronic Theory

The Thiazole Bridge: A Non-Innocent Spacer

The thiazole ring is not merely a structural linker; it is an electron-deficient heteroaromatic system (π-deficient). The nitrogen atom (position 3) exerts a strong inductive pull (-I effect), while the sulfur atom (position 1) acts as a weak electron donor via resonance (+M effect) but generally contributes to the aromaticity through its lone pairs.

In 2,4-diarylthiazoles , the electronic communication between the aryl rings at positions 2 and 4 is mediated by this heterocyclic core.

-

C2 Position: The carbon between S and N is highly electrophilic in the ground state but serves as an excellent anchor for electron-donating aryl groups (D) to stabilize the HOMO.

-

C4 Position: This position facilitates conjugation with electron-withdrawing aryl groups (A), stabilizing the LUMO.

Donor-Acceptor (D-π-A) Dynamics

The most electronically active derivatives utilize the Intramolecular Charge Transfer (ICT) mechanism. By placing an electron-donating group (EDG) on the C2-aryl and an electron-withdrawing group (EWG) on the C4-aryl (or vice versa), a strong dipole is created. Upon photoexcitation, electron density shifts from the donor to the acceptor, resulting in a highly polarized excited state.

-

HOMO: Localized primarily on the Donor ring and the sulfur atom.

-

LUMO: Delocalized across the thiazole ring and the Acceptor ring.

-

Band Gap Tuning: Increasing the strength of the D/A pair narrows the HOMO-LUMO gap, red-shifting absorption and emission (bathochromic shift).

Pathway Visualization: Electronic Flow

The following diagram illustrates the charge transfer mechanism and the impact of substituent placement.

Synthetic Pathways[1][2][3][4][5]

The construction of the 2,4-diarylthiazole nucleus is most robustly achieved via the Hantzsch Thiazole Synthesis . This method is preferred for its regioselectivity: the thioamide sulfur always attacks the alpha-carbon of the haloketone, ensuring the C2/C4 substitution pattern is fixed.

The Hantzsch Protocol (Modified)

While classical methods use reflux in ethanol, modern modifications often employ microwave irradiation or solvent-free grinding to improve yields and reduce reaction times.

Key Reaction: Aryl-Thioamide (C2 source) + α-Bromoacetophenone (C4 source) → 2,4-Diarylthiazole

Synthetic Logic Diagram

Photophysical Characterization

The utility of 2,4-diarylthiazoles in optoelectronics is defined by their interaction with light.

Solvatochromism

These derivatives exhibit positive solvatochromism. As solvent polarity increases, the highly polar ICT excited state is stabilized more than the ground state, lowering the energy gap.

-

Non-polar solvents (Hexane): Blue-shifted emission, higher quantum yield.

-

Polar aprotic solvents (DMSO/DMF): Red-shifted emission, often lower quantum yield due to non-radiative decay pathways (TICT - Twisted Intramolecular Charge Transfer).

Data Summary: Substituent Effects

The table below summarizes how substituents on the 2-Aryl and 4-Aryl rings influence the absorption (

| Entry | 2-Aryl Substituent (Donor) | 4-Aryl Substituent (Acceptor) | Stokes Shift (nm) | Electronic Effect | ||

| 1 | Phenyl (H) | Phenyl (H) | 305 | 370 | ~65 | Baseline Reference |

| 2 | 4-Methoxyphenyl (-OMe) | Phenyl (H) | 325 | 410 | ~85 | Weak ICT (Donor at C2) |

| 3 | 4-Dimethylaminophenyl (-NMe2) | Phenyl (H) | 365 | 480 | ~115 | Strong ICT (Strong Donor) |

| 4 | 4-Dimethylaminophenyl (-NMe2) | 4-Nitrophenyl (-NO2) | 420 | 560 | ~140 | Push-Pull System |

| 5 | Phenyl (H) | 4-Nitrophenyl (-NO2) | 340 | 430 | ~90 | Acceptor dominance |

Note: Data represents typical values in Ethanol. Shifts vary by solvent.

Experimental Protocols

Protocol A: General Hantzsch Synthesis of 2,4-Diarylthiazoles

Objective: Synthesize 4-(4-nitrophenyl)-2-phenylthiazole (Entry 5 type).

-

Reagents:

-

Benzothioamide (1.0 mmol, 137 mg)

-

2-Bromo-4'-nitroacetophenone (1.0 mmol, 244 mg)

-

Ethanol (Absolute, 10 mL)

-

-

Procedure:

-

Dissolve the thioamide in ethanol in a 50 mL round-bottom flask.

-

Add the α-haloketone portion-wise with stirring at room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Observation: A precipitate often forms as the hydrobromide salt.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Neutralize with 10% NaHCO₃ or NH₄OH solution to free the base.

-

Filter the precipitate, wash copiously with water, then cold ethanol.

-

Recrystallize from hot ethanol or ethanol/DMF mixture.

-

-

Validation:

-

Melting Point: Check against literature (typically sharp).

-

1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet. In this derivative, it typically appears downfield (8.0–8.5 ppm) due to the nitro group's deshielding effect.

-

Protocol B: Quantum Yield ( ) Measurement

Objective: Determine efficiency relative to a standard (e.g., Quinine Sulfate).

-

Preparation:

-

Prepare solutions of the sample and standard in the same solvent (e.g., 0.1 M H₂SO₄ for Quinine Sulfate, EtOH for Thiazole).

-

Critical Step: Adjust concentrations so absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).

-

-

Measurement:

-

Record UV-Vis spectrum to confirm

. -

Record integrated fluorescence emission spectrum (

and

-

-

Calculation:

-

Where

is absorbance and

-

Applications in Drug Discovery & Sensing

While the electronic properties drive optoelectronics, they are equally vital in bio-applications:

-

Fluorescent Chemosensors: The basic nitrogen (N3) can be protonated or coordinated to metal ions (

, -

Bio-Imaging: The large Stokes shift (see Table 1) prevents self-quenching and allows easy separation of excitation/emission signals in confocal microscopy.

References

-

Hantzsch Thiazole Synthesis & Regioselectivity: Bramley, S. E., et al.[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[2] 1, 1987 , 639-643.[2] [Link]

-

Solvatochromism & Stokes Shifts: Tunç, T., et al. "Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety."[3] Journal of Molecular Structure, 2025 . [Link](Note: Context derived from search result 1.6)

-

HOMO-LUMO & Electronic Structure: Asian Journal of Chemistry. "Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives." Asian J. Chem., 2013 . [Link]

-

Push-Pull Emitters & Photophysics: MDPI. "Twisted Intramolecular Charge Transfer State of a 'Push-Pull' Emitter." Molecules, 2020 . [Link][3][4][5]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. irjweb.com [irjweb.com]

Methodological & Application

Protocol for the Synthesis of 2-(4-aminophenyl)-4-arylthiazoles via Hantzsch Condensation

An Application Note for Drug Development Professionals

This guide provides a detailed, field-proven protocol for the synthesis of 2-(4-aminophenyl)-4-arylthiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The thiazole scaffold is a cornerstone in numerous pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[1][2][3][4] The specific 2-(4-aminophenyl) substitution pattern is of particular interest, serving as a versatile synthetic handle for further molecular elaboration and as a key pharmacophore in its own right.[5][6]

The protocol described herein is grounded in the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction first reported in 1887.[7] This method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring.[8] Our focus will be the reaction between 4-aminothiobenzamide and various substituted phenacyl bromides to generate a library of 2-(4-aminophenyl)-4-arylthiazoles.

I. Underlying Chemistry: The Hantzsch Synthesis Mechanism

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[8] The reaction proceeds through a well-established multi-step pathway that culminates in the formation of a stable, aromatic thiazole ring.

The mechanism initiates with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the electrophilic α-carbon of the phenacyl bromide.[8][9] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon of the ketone. The final step is a dehydration event, which results in the formation of the aromatic 2,4-disubstituted thiazole.[9] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. m.youtube.com [m.youtube.com]

Synthesis and Application of Novel Azo Dyes from 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of novel azo dyes derived from the heterocyclic aromatic amine, 4-(4-(4-methoxyphenyl)thiazol-2-yl)aniline. Azo dyes incorporating heterocyclic moieties often exhibit superior properties compared to their simpler aromatic counterparts, including enhanced thermal stability, tinctorial strength, and unique solvatochromic behavior.[1] The thiazole ring, in particular, is a significant chromophoric core that can be leveraged to create dyes with vibrant colors and interesting photophysical properties.[2] This guide details a robust, two-step diazotization-coupling protocol, offers insights into the underlying chemical principles, and presents methods for thorough characterization of the final products. These advanced dyes have potential applications in diverse fields, from high-performance textile dyeing to development as pH indicators, nonlinear optical materials, and agents in medicinal chemistry.[2][3][4][5]

Introduction and Scientific Background

Azo compounds, characterized by the (−N=N−) functional group, represent the largest and most versatile class of synthetic organic dyes.[3][6] Their synthesis is typically achieved through a well-established sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[6] While traditional azo dyes are derived from simple anilines and naphthylamines, modern research focuses on incorporating heterocyclic amines as the diazo component. This structural modification can lead to significant improvements in dye performance.[1]

The precursor at the core of this protocol, 4-(4-(4-methoxyphenyl)thiazol-2-yl)aniline, combines the structural features of aniline with a 4,5-disubstituted thiazole moiety. Thiazole-based azo dyes are known for the "push-pull" effect exerted by substituents across the azo linkage, which strongly influences their spectral properties and stability.[2] This guide provides the necessary protocols to leverage this advanced precursor for the synthesis of a new family of azo dyes with potentially valuable characteristics.

Synthesis of Starting Material: 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

The starting amine can be synthesized via a modified Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative.

Protocol 2.1: Synthesis of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

-

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethan-1-one.

-

In a fume hood, dissolve 4-methoxyacetophenone (1 eq.) in glacial acetic acid.

-

Slowly add bromine (1 eq.) dropwise while stirring. Maintain the reaction temperature below 20°C using an ice bath if necessary.

-

After the addition is complete, stir for 2-3 hours at room temperature.

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

-

Step 2: Hantzsch Thiazole Synthesis.

-

Dissolve 4-aminophenylthiourea (1 eq.) and the synthesized 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 eq.) in ethanol.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate.

-

Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(4-(4-methoxyphenyl)thiazol-2-yl)aniline.

-

Core Protocol: Two-Step Azo Dye Synthesis

The synthesis of azo dyes from the precursor amine is a two-stage process. The first stage is the conversion of the primary aromatic amine to a reactive diazonium salt (diazotization). The second stage involves the reaction of this salt with a coupling component (azo coupling).

Stage 1: Diazotization of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

Diazotization converts the primary amine into an aryldiazonium salt, a potent electrophile.[7] This reaction is highly temperature-sensitive and must be performed in a strongly acidic medium at 0-5°C to prevent the unstable diazonium salt from decomposing.[8][9][10]

Protocol 3.1: Diazotization

-

Preparation of Amine Solution:

-

In a beaker, suspend 1.0 equivalent of 4-(4-(4-methoxyphenyl)thiazol-2-yl)aniline in a solution of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature throughout the procedure.[8] Some precipitation of the amine hydrochloride salt is expected and normal.

-

-

Preparation of Nitrite Solution:

-

In a separate small beaker, dissolve sodium nitrite (NaNO₂) (1.05-1.1 equivalents) in a minimal amount of cold distilled water.

-

-

Diazotization Reaction:

-

Slowly add the sodium nitrite solution dropwise to the cold, stirring amine suspension. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the escape of nitrogen oxides.

-

Maintain the temperature strictly between 0-5°C.[9] The reaction is exothermic, and exceeding this temperature range will cause the diazonium salt to decompose, resulting in significantly lower yields.[8]

-

After the complete addition of the nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5°C.

-

Confirm the completion of diazotization by testing for the absence of the starting amine (via TLC) and the presence of a slight excess of nitrous acid. This can be verified when a drop of the reaction mixture turns starch-iodide paper blue.

-

Quench any significant excess of nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.

-

Safety Precaution: Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6][9] Always keep the diazonium salt in a cold aqueous solution and use it immediately for the subsequent coupling reaction.[6][9]

Diagram: General Workflow for Azo Dye Synthesis

Caption: Experimental workflow from precursor synthesis to pure azo dye.

Stage 2: Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an activated aromatic ring (the coupling component).[11][12] The pH of the reaction medium is a critical parameter that depends on the nature of the coupling agent.[8][13]

-

For Phenolic Couplers (e.g., 2-Naphthol, Phenol, Resorcinol): The reaction requires mildly alkaline conditions (pH > 7.5). This deprotonates the phenol to the more strongly activating phenoxide ion, which enhances its nucleophilicity.[8][14]

-

For Aromatic Amine Couplers (e.g., N,N-Dimethylaniline): The reaction is performed in mildly acidic conditions (pH < 6). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile while preventing protonation of the amino group, which would deactivate the ring.[8][14]

Protocol 3.2a: Coupling with a Phenolic Component (e.g., 2-Naphthol)

-

Preparation of Coupling Solution:

-

In a separate beaker, dissolve one equivalent of the phenolic coupler (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide (enough to ensure complete dissolution and a pH > 7.5).

-

Cool this solution to 0-5°C in an ice bath.

-

-

Coupling Reaction:

-

While stirring vigorously, slowly add the freshly prepared cold diazonium salt solution to the cold solution of the phenoxide.

-

A brightly colored azo dye should precipitate almost immediately.

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Protocol 3.2b: Coupling with an Aromatic Amine Component (e.g., N,N-Dimethylaniline)

-

Preparation of Coupling Solution:

-

Dissolve one equivalent of the aromatic amine coupler (e.g., N,N-dimethylaniline) in a dilute aqueous solution of hydrochloric acid.

-

Add a buffer, such as sodium acetate, to adjust the pH to between 4-6.

-

Cool this solution to 0-5°C in an ice bath.

-

-

Coupling Reaction:

-

While stirring vigorously, slowly add the freshly prepared cold diazonium salt solution to the cold amine solution.

-

The colored azo dye will form and may precipitate.

-

Continue stirring the mixture in the ice bath for 30-60 minutes.

-

Diagram: Mechanism of Diazotization and Azo Coupling

Caption: General mechanism for azo dye synthesis.

Product Isolation, Purification, and Characterization

Isolation and Purification

-

Isolation: After the coupling reaction is complete, collect the precipitated crude azo dye by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted starting materials.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

-

Purification: Recrystallization is the most common method for purification. Select a suitable solvent or solvent pair (e.g., ethanol, dimethylformamide (DMF)-water, acetic acid) in which the dye has high solubility at elevated temperatures and low solubility at room temperature.[15] Column chromatography may be employed for further purification if necessary.

Characterization

The structure and purity of the synthesized azo dyes should be confirmed using a combination of spectroscopic techniques.[3][15][16]

| Technique | Purpose & Expected Observations |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess the purity of the final product. |

| Melting Point | Determine the melting point of the purified solid; a sharp melting range indicates high purity. |

| UV-Visible Spectroscopy | Determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF, ethanol). The λmax value is indicative of the dye's color and electronic structure.[17] |

| FT-IR Spectroscopy | Confirm the presence of key functional groups. Expect to see a characteristic peak for the azo bond (–N=N–) stretch around 1400-1500 cm⁻¹ and disappearance of the primary amine N-H stretches from the starting material.[15][17] |

| ¹H and ¹³C NMR Spectroscopy | Provide detailed structural elucidation of the dye molecule. The spectra should be consistent with the proposed structure, showing signals for all aromatic and aliphatic protons and carbons.[17][18] |

| Mass Spectrometry (MS) | Determine the molecular weight of the synthesized dye, confirming the molecular formula.[18] |

Potential Applications

Azo dyes derived from thiazole precursors are a subject of significant research interest due to their versatile applications:

-

Textile Dyes: They can be used as disperse dyes for coloring hydrophobic fibers like polyester, often exhibiting excellent color fastness properties.[4][19]

-

Medicinal Chemistry: The thiazole nucleus is a common scaffold in pharmacologically active compounds. These azo dyes can be screened for various biological activities, including antibacterial, antifungal, and anticancer properties.[5][18][20]

-

pH Indicators: The color of many azo dyes is sensitive to changes in pH, making them suitable for use as acid-base indicators.[8]

-

Advanced Materials: Thiazole-based azo dyes have been investigated for their use in nonlinear optics, organic light-emitting diodes (OLEDs), and photo-switchable systems.[2][4]

References

- BenchChem. (2025). optimizing coupling reaction conditions for azo dyes. Benchchem.

- BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.

- Synthesis and spectral characterization of some new azo dyes and their metal complexes. (n.d.).

- RSC Publishing. (2022, September 13).

- A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Who we serve.

- Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.

- PMC. (2023, May 15).

- MDPI. (2025, September 2).

- Wikipedia. (n.d.). Azo coupling.

- Emerald Publishing. (2022, September 30). New thiadiazol azo disperse dyes derivatives and their application as a colored material for silk screen-printing ink for printing on polyester fabric | Pigment & Resin Technology.

- Beilstein Journals. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.

- MDPI. (2024, August 20).

- Emerald Publishing. (2022, May 3).

- Organic Chemistry Portal. (n.d.).

- Semantic Scholar. (n.d.).

- Organic Chemistry Portal. (n.d.). Azo coupling.

- Journal of Nanostructures. (2024, April 15). Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential of its Co(III), Ni(II), and Cu(II) NanoComplexes.

- ResearchGate. (2025, September 16).

- PMC. (2020, January 31).

- ResearchGate. (2025, August 9). (PDF)

- BYJU'S. (n.d.).

- Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye deriv

- SciSpace. (n.d.). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on.

- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020, November 23).

- aarf.asia. (2014, November 15).

- Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. (n.d.).

- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021, June 8).

- MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- ResearchGate. (n.d.). Synthesis of the targeted 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine....

Sources

- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]

- 4. emerald.com [emerald.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. Azo Coupling [organic-chemistry.org]

- 13. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. emerald.com [emerald.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential of its Co(III), Ni(II), and Cu(II) NanoComplexes [jns.kashanu.ac.ir]

- 19. aarf.asia [aarf.asia]

- 20. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Solubility issues of thiazole anilines in polar vs non-polar solvents

Status: System Operational | Ticket Priority: High | Topic: Solubility Optimization

Welcome to the Solubility Technical Support Hub

Current Context: You are working with thiazole anilines (e.g., 2-aminothiazoles, 4-phenylthiazoles). Common Symptoms: "Brick dust" solids, precipitation upon dilution in aqueous media, "oiling out" during recrystallization, and poor solubility in non-polar extraction solvents.

This guide synthesizes thermodynamic principles with bench-level troubleshooting to resolve solvation failures.

Part 1: The Knowledge Base (Root Cause Analysis)

Before attempting a fix, identify the thermodynamic barrier preventing solvation. Thiazole anilines present a "dual-threat" to solubility:

-

High Lattice Energy ("Brick Dust"): The planar nature of the thiazole ring and the aniline moiety allows for tight

stacking. Furthermore, the amine group (-

Diagnostic: High melting point (>200°C) and poor solubility in both polar (water) and non-polar (hexane) solvents.

-

-

Lipophilicity vs. Ionization:

-

Thiazole Nitrogen (

): Weakly basic (pKa -

Aniline Nitrogen: Weakly basic (pKa

4.6). -

Implication: At neutral pH (7.4), both nitrogens are deprotonated (neutral). The molecule is highly lipophilic (

), leading to immediate precipitation in aqueous buffers [2].

-

Part 2: Troubleshooting Wizard (Q&A)

Issue #1: "My compound dissolves in DMSO but crashes out immediately when added to PBS/Media."

Diagnosis: This is the "Solvent Shock" phenomenon. The rapid change in dielectric constant from DMSO (

Solution: The Intermediate Dilution Protocol Do not pipette 100% DMSO stock directly into aqueous buffer.

-

Step A: Prepare a 1000x stock in DMSO.

-

Step B (The Bridge): Dilute the stock 1:10 into a "bridging solvent" (e.g., PEG-400 or Propylene Glycol).

-

Step C: Dilute this mix into your final buffer.

-

Why? PEG coats the hydrophobic surface of the thiazole, preventing immediate aggregation (Ostwald ripening) [3].

-

Issue #2: "I cannot extract my product; it stays in the aqueous layer or oils out."

Diagnosis: Incorrect pH management.

-

Scenario A (Stays in water): Your aqueous layer is likely too acidic (pH < 4). The thiazole/aniline is protonated (cationic) and highly water-soluble.

-

Scenario B (Oils out): You are using a solvent that is "too polar" for extraction (e.g., pure Ethyl Acetate) on a highly lipophilic derivative.

Solution:

-

For Extraction: Adjust aqueous phase to pH ~8-9 using saturated

. This ensures the molecule is neutral. Use DCM (Dichloromethane) instead of Ethyl Acetate/Hexane. Thiazoles have high affinity for chlorinated solvents due to polarizability matching. -

For Oiling Out: This occurs when the impurity profile depresses the melting point. Do not add more antisolvent. Re-heat to dissolve the oil, add a seed crystal, and cool at a rate of 5°C/hour.

Issue #3: "The compound won't dissolve in anything (DMSO, MeOH, DCM)."

Diagnosis: You have a "Brick Dust" polymorph. The crystal lattice energy is too high for room-temperature solvation.

Solution:

-

Thermodynamic Activation: Heat DMSO stock to 60°C. Sonicate for 20 minutes.

-

The "Acid Trick": Add 1-2 equivalents of Methanesulfonic Acid (MsOH) to the organic solvent.

Part 3: Visualization & Workflows

Workflow A: Solvent Selection Decision Tree

Use this logic gate to select the correct solvent system based on your specific thiazole derivative's behavior.

Caption: Decision tree for solvent selection based on melting point (lattice energy) and experimental intent.

Workflow B: The "Crash Out" Recovery Protocol

Follow this path if your compound precipitates during aqueous dilution.

Caption: Step-by-step recovery workflow for compounds precipitating in aqueous media.

Part 4: Protocol Library (SOPs)

SOP-01: pH-Switch Recrystallization

Use this for purifying thiazole anilines that "oil out" in standard solvents.

| Step | Action | Technical Rationale |

| 1 | Dissolve crude solid in 1M HCl (aq). | Protonates the aniline/thiazole nitrogens, converting the oil into a water-soluble salt. |

| 2 | Wash aqueous phase with Ethyl Acetate .[3] | Removes non-basic impurities (unreacted starting materials) that cause oiling. |

| 3 | Filter the aqueous layer. | Removes insoluble "brick dust" impurities. |

| 4 | Slowly add 1M NaOH dropwise to filtrate while stirring. | Gradually neutralizes the salt. Slow addition promotes controlled nucleation rather than oiling. |

| 5 | Collect precipitate at pH 8-9 . | The neutral species crystallizes out. |

SOP-02: Cosolvent System for Biological Assays

Standard formulation to maintain solubility up to 50 µM.

| Component | Volume % | Function |

| DMSO | 1% - 5% | Primary solvent (dissolves the lattice). |

| PEG-400 | 10% - 20% | Interface stabilizer (prevents aggregation). |

| Tween-80 | 0.1% - 0.5% | Surfactant (micellar solubilization). |

| PBS/Media | Remainder | Bulk aqueous phase. |

Procedure:

-

Dissolve compound in DMSO (100%).[4]

-

Add PEG-400 and vortex.

-

Add Tween-80 and vortex.

-

Slowly add warm (37°C) PBS while vortexing.

References

-

BenchChem Technical Support. (2025).[4][5][6] Improving the Solubility of Thiazole Compounds: Troubleshooting Guide. BenchChem.[5][6] Link

-

Kashyap, S. J., et al. (2021). Review on Synthesis and Biological Activity of Thiazole Derivatives. Journal of Chemical & Pharmaceutical Research. Link

-

Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems.[7] Journal of Chemical Information and Modeling. Link

-

Vasanthanathan, P., et al. (2006). Thermodynamic solubility of aminothiazoles in various solvents. Journal of Chemical & Engineering Data. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9256, Thiazole. PubChem. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. physchemres.org [physchemres.org]

Technical Support Center: Enhancing Quantum Yield of Methoxyphenyl Thiazole Fluorophores

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyphenyl thiazole fluorophores. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and maximize the quantum yield of your fluorescent compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the quantum yield of methoxyphenyl thiazole fluorophores, providing concise and actionable answers.

Q1: My measured quantum yield for a newly synthesized methoxyphenyl thiazole derivative is significantly lower than expected. What are the most likely causes?

A1: A low quantum yield in methoxyphenyl thiazole fluorophores can stem from several factors. The most common culprits are environmental conditions and structural characteristics. In polar solvents, these fluorophores can experience a decrease in fluorescence intensity.[1][2][3] Additionally, at high concentrations, aggregation-caused quenching (ACQ) is a frequent issue, where the molecules form non-fluorescent aggregates.[4][5][6] Structurally, a lack of rigidity in the molecule can lead to non-radiative decay pathways, reducing the quantum yield.[7][8]

Q2: How does the choice of solvent impact the quantum yield of my methoxyphenyl thiazole fluorophore?

A2: Solvent polarity, viscosity, and hydrogen-bonding capabilities are critical parameters. For many donor-acceptor fluorophores, including methoxyphenyl thiazoles, an increase in solvent polarity can lead to a significant decrease in fluorescence quantum yield.[1][2] This is often due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway. Protic solvents like water and alcohols can be particularly effective at quenching fluorescence. Conversely, in some cases, a non-polar environment can also lead to a lower quantum yield. It is crucial to experimentally screen a range of solvents with varying polarities.[3]

Q3: I'm observing a shift in the emission wavelength (solvatochromism) as I change solvents. Is this related to the changes in quantum yield?

A3: Yes, solvatochromism is directly related to the electronic properties of your fluorophore and is often correlated with changes in quantum yield. A red shift (to longer wavelengths) in the emission spectrum upon increasing solvent polarity is common for molecules with a significant change in dipole moment upon excitation, a characteristic of many methoxyphenyl thiazole derivatives.[9] This shift often accompanies a decrease in quantum yield due to the stabilization of charge-separated excited states that are more susceptible to non-radiative decay.

Q4: Could the concentration of my sample be the reason for the low quantum yield?

A4: Absolutely. At high concentrations (typically above 10 µM), fluorophores can form ground-state dimers or excimers in the excited state, which often have lower or no fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).[4][5][6] To check for ACQ, you should measure the quantum yield at a series of concentrations. If the quantum yield increases upon dilution, ACQ is a likely cause. Conversely, some specially designed molecules exhibit Aggregation-Induced Emission (AIE), where aggregation enhances the fluorescence.[5][10]

Q5: How does the position of the methoxy group on the phenyl ring affect the quantum yield?

A5: The position of the electron-donating methoxy group (ortho, meta, or para) on the phenyl ring significantly influences the electronic properties and, consequently, the quantum yield of the thiazole fluorophore. Generally, a para-substitution leads to a more efficient intramolecular charge transfer (ICT), which can enhance the molar extinction coefficient and, in some cases, the quantum yield, provided that non-radiative decay pathways are minimized.[11] The specific impact will depend on the overall molecular structure and the substitution pattern on the thiazole ring itself.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the characterization of methoxyphenyl thiazole fluorophores.

Problem 1: Very Low or No Detectable Fluorescence

This can be a frustrating issue, but a systematic check of your experiment can often resolve it.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for no fluorescence signal.

Detailed Steps & Explanations:

-

Verify Instrument Settings: Ensure your spectrofluorometer is set to the correct excitation wavelength, and the emission scan range is appropriate for your compound. Check that the excitation and emission slit widths are wide enough to allow sufficient light to pass, and the detector gain is set appropriately.

-

Check Sample Concentration: If the concentration is too low, the signal may be below the instrument's detection limit. Prepare a more concentrated sample (e.g., 10-20 µM) to see if a signal appears.

-

Evaluate Solvent Choice: The fluorescence of methoxyphenyl thiazole derivatives can be highly sensitive to the solvent environment.[3] If you are using a polar or protic solvent, the fluorescence may be quenched. Try dissolving your compound in a non-polar, aprotic solvent like toluene or dioxane.

-

Assess Compound Purity: Impurities from the synthesis, such as residual catalysts or unreacted starting materials, can act as fluorescence quenchers.[3] Re-purify your compound using techniques like column chromatography or recrystallization.

Problem 2: Fluorescence Intensity is Lower Than Expected

A weak fluorescence signal can be improved by optimizing several experimental parameters.

Key Factors Influencing Fluorescence Intensity:

| Factor | Potential Issue | Recommended Action |

| Concentration | Aggregation-Caused Quenching (ACQ) | Perform a concentration-dependent study. Measure the fluorescence intensity at concentrations ranging from 0.1 µM to 50 µM. If the intensity per unit absorbance decreases at higher concentrations, ACQ is likely occurring. Work at a lower concentration (typically 1-10 µM). |

| Solvent | Solvent-induced quenching | Screen a panel of solvents with varying polarities and viscosities. Solvents with higher viscosity can restrict molecular rotations and reduce non-radiative decay, potentially increasing quantum yield.[8] |

| pH | Protonation or deprotonation of the fluorophore | For ionizable thiazole derivatives, the pH of the solution can significantly impact the electronic structure and fluorescence. Perform a pH titration and measure the fluorescence intensity at different pH values to determine the optimal range.[12] |

| Dissolved Oxygen | Collisional quenching | For applications requiring high sensitivity, deoxygenate your solvent by bubbling with nitrogen or argon gas before measurements. |

| Photobleaching | Photochemical degradation of the fluorophore | Reduce the excitation light intensity or the exposure time. Use fresh samples for each measurement if photobleaching is severe. |

Workflow for Optimizing Fluorescence Intensity:

Caption: Workflow for optimizing fluorescence intensity.

Section 3: Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing it to a standard with a known quantum yield.[13][14]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Your methoxyphenyl thiazole compound

Procedure:

-

Prepare Stock Solutions: Accurately prepare stock solutions of your test compound and the quantum yield standard in the same spectroscopic grade solvent.

-

Prepare a Series of Dilutions: From each stock solution, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance values at the excitation wavelength are between 0.02 and 0.1 to minimize inner filter effects.[13]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test compound and the standard. Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the spectrofluorometer (this should be the same for both the sample and the standard).

-

Record the fluorescence emission spectrum for each dilution of the test compound and the standard. Ensure that the instrument settings (e.g., slit widths, gain) are kept constant throughout all measurements.

-

-

Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

-

Calculate the Gradients: Determine the gradient (slope, denoted as 'Grad') of the straight line for both plots.

-

Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (ΦX):

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different). If the same solvent is used, this term becomes 1.

-

Protocol 2: Investigating the Effect of Solvent Polarity

This protocol allows for the systematic evaluation of how solvent polarity affects the quantum yield of your fluorophore.

Materials:

-

Your methoxyphenyl thiazole compound

-

A series of spectroscopic grade solvents with a range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol)

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Concentrated Stock Solution: Prepare a stock solution of your compound in a solvent in which it is highly soluble (e.g., dichloromethane).

-

Prepare Dilutions in Different Solvents: For each solvent to be tested, prepare a solution of your compound with an absorbance of approximately 0.1 at the excitation wavelength. This is done by adding a small aliquot of the stock solution to the respective solvent.

-

Measure Absorbance and Emission: For each sample, record the absorbance and fluorescence emission spectra.

-

Calculate Relative Quantum Yields: Using one of the samples as a reference (e.g., the one in toluene), calculate the relative quantum yields in the other solvents.

-

Analyze the Data: Plot the quantum yield as a function of the solvent polarity parameter (e.g., the Reichardt dye parameter, ET(30)). This will reveal the relationship between solvent polarity and the fluorescence efficiency of your compound.

Section 4: Structural Considerations for Enhancing Quantum Yield

The rational design of methoxyphenyl thiazole fluorophores can lead to significant improvements in their photophysical properties.

Key Design Principles:

-

Increasing Molecular Rigidity: Restricting intramolecular rotations is a common strategy to block non-radiative decay pathways and enhance fluorescence.[7][8] This can be achieved by introducing bulky substituents that sterically hinder rotation or by incorporating the thiazole ring into a more rigid, fused ring system.

-

Tuning Donor-Acceptor Strength: The methoxy group is an electron-donating group (EDG), and the thiazole ring can act as an electron-accepting moiety. Modifying the electronic properties by introducing additional EDGs or electron-withdrawing groups (EWGs) on the thiazole or phenyl rings can be used to tune the intramolecular charge transfer (ICT) character and influence the quantum yield.[15]

-

Minimizing Intermolecular Interactions: To mitigate aggregation-caused quenching in the solid state or in concentrated solutions, bulky groups can be introduced to disrupt π-π stacking between molecules.[16]

Relationship between Structure and Quantum Yield:

Caption: Key structural factors influencing quantum yield.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved from [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. (2018, July 3). CORE. Retrieved from [Link]

-

What is Quantum Yield? (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. (2023, April 26). PMC. Retrieved from [Link]

-

Effect of solvent on the quantum yield (ϕ) of the reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007, August 3). MDPI. Retrieved from [Link]

-

Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[13][14][17]triazolo[3,4-b][13][17][18]thiadiazoles. (2022, August 1). Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

-

Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. (n.d.). Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

-

Thiazole cores as organic fluorophore units: Synthesis and fluorescence. (n.d.). Retrieved from [Link]

-

Thiazolothiazole based donor-π-acceptor fluorophore: Protonation/deprotonation triggered molecular switch, sensing and bio-imaging applications. (2022, May 8). PubMed. Retrieved from [Link]

-

Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). PMC. Retrieved from [Link]

-

Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism. (2017, May 8). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Retrieved from [Link]

-

From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

-

Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation. (n.d.). DR-NTU. Retrieved from [Link]

-

Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Absorption profile of thiazole with a thiophen and different electron donating molecule. (n.d.). ResearchGate. Retrieved from [Link]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC. Retrieved from [Link]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Aggregation-Induced Emission. (n.d.). Prof. Tang's Group. Retrieved from [Link]

-

A General Strategy for Enhancing the Brightness of Near-Infrared Fluorophores. (2025, September 24). ChemRxiv. Retrieved from [Link]

-

Enhancing the Brightness of Red-emitting Fluorophores in Aqueous Solution by Molecular Encapsulation. (n.d.). CHIMIA. Retrieved from [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020, August 26). OPUS. Retrieved from [Link]

-

Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro. (2024, November 28). SSRN. Retrieved from [Link]

-

Journal of Materials Chemistry C PAPER. (n.d.). Retrieved from [Link]

-

Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. (2021, December 29). MDPI. Retrieved from [Link]

-

Solvent Effect on the Emission Spectra and the Fluorescence Quantum Yields of Psoralens. (n.d.). Retrieved from [Link]

Sources

- 1. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. chalcogen.ro [chalcogen.ro]

- 13. chem.uci.edu [chem.uci.edu]

- 14. jasco-global.com [jasco-global.com]

- 15. researchgate.net [researchgate.net]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. jascoinc.com [jascoinc.com]

- 18. agilent.com [agilent.com]

Removing unreacted alpha-bromoacetophenone from thiazole product

Thiazole Synthesis Purification Hub: Removing -Bromoacetophenone

Critical Safety Directive: Lachrymator Handling

STOP AND READ:

-

Neutralization Agent: 10% Aqueous Sodium Thiosulfate (

) or Sodium Bisulfite ( -

Glassware Protocol: Do NOT remove contaminated glassware from the hood until it has been soaked in the neutralization agent for at least 1 hour.

-

Spill Management: Cover spills immediately with solid sodium thiosulfate before wiping.

Diagnostic Troubleshooting (Q&A)

Q: I see a single spot on TLC, but NMR shows a mix of thiazole and starting material. Why?

A:

-

Diagnostic: Run TLC in 100% Dichloromethane (DCM) or Toluene. The

-haloketone often moves faster than the thiazole in non-polar aromatic solvents compared to EtOAc/Hexane systems.

Q: My crude product turned dark green/purple during workup.

A: This indicates oxidative decomposition, often caused by unreacted

-

Fix: You must quench the alkylating agent before concentrating the reaction mixture. See Protocol B (Scavenging) .

Q: I tried acid-base extraction, but the impurity remained.

A: If your thiazole contains electron-withdrawing groups (e.g., nitrophenyl, pyridyl), its

-

Fix: Use Protocol A with 2M HCl (stronger acid) and ensure rigorous phase separation.

Advanced Purification Protocols

Protocol A: The "Reverse-Phase" Chemical Wash (Solubility Tagging)

Best for: Large scale (>5g) where chromatography is too expensive.

The Concept: Instead of trying to separate two neutral-ish molecules, we chemically transform the unreacted

Reagents:

-

Thioglycolic acid (1.2 - 1.5 equiv relative to estimated impurity).

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step:

-

Dissolve the crude reaction mixture in DCM or Ethyl Acetate.

-

Add Thioglycolic acid (slight excess relative to the remaining

-BrAP). -

Add TEA (1.5 equiv relative to Thioglycolic acid) to catalyze the substitution.

-

Stir at RT for 1 hour. Mechanism: The thiol displaces the bromide, attaching a carboxylic acid tail to the impurity.

-

Wash 1: Extract with Saturated

(pH ~9).-

Result: The impurity (now a carboxylate salt) goes into the Aqueous Layer .

-

Result: The Thiazole remains in the Organic Layer .

-

-

Wash 2: Wash organic layer with 1M HCl (only if thiazole is stable/basic enough) to remove excess amines, then Brine.

-

Dry (

) and concentrate.

Protocol B: Solid-Phase Scavenging (High Throughput)

Best for: Small scale (<100mg), library synthesis, or late-stage medicinal chemistry.

The Concept: Use a polymer-supported thiol to physically capture the alkylating agent. The impurity becomes covalently bound to the plastic bead, which is filtered off.

Reagents:

-

Resin: PS-Thiophenol or Si-Thiol (Silica-supported thiol).

-

Loading: Typically 1.0 - 1.5 mmol/g.

Step-by-Step:

-

Dissolve crude mixture in DCM, THF, or DMF.

-

Add Resin (3-5 equivalents relative to estimated impurity).

-

Add a catalytic base (TEA) if using a neutral thiol resin to accelerate the

reaction. -

Agitate (do not stir with a magnetic bar, which crushes beads) for 4–16 hours at RT.

-

Filter through a fritted cartridge or Celite pad.

-

Wash the resin cake with DCM to recover any entrained product.

-

Concentrate the filtrate.

Protocol C: Classical Acid-Base Extraction

Best for: Simple, basic thiazoles (

Step-by-Step:

-

Dissolve crude residue in Ethyl Acetate (DCM can cause emulsions here).

-

Extraction 1: Extract with 1M HCl (3x).

-

Neutralization: Cool the aqueous phase to 0°C. Basify slowly with 6M NaOH or solid

until pH > 10.-

Observation: Thiazole should precipitate or oil out.[3]

-

-

Extraction 2: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).

-

Dry and concentrate.

Method Selection Matrix

| Feature | Acid-Base Extraction | Resin Scavenging (PS-Thiol) | Chemical Tagging (Thioglycolic) |

| Primary Mechanism | Covalent Capture (Solid) | Covalent Capture (Soluble) | |

| Cost | Low | High | Low |

| Scale | Multi-gram to Kg | mg to gram | Multi-gram |

| Speed | Fast (<1 hr) | Slow (4-16 hr incubation) | Medium (1-2 hr) |

| Limitation | Fails for non-basic thiazoles | Expensive for large scale | Requires careful pH control |

| Safety | Standard | High (Impurity trapped on bead) | Standard |

Visual Workflows

Logic Flow: Chemical Tagging (Protocol A)

Caption: Workflow for converting the neutral alkyl halide impurity into a water-soluble acid for easy extraction.

Logic Flow: Resin Scavenging (Protocol B)

Caption: Solid-phase extraction logic where the impurity is physically removed by filtration.

References

-

Safety & Quenching: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6268, 2-Bromoacetophenone." PubChem, 2024. [Link]

-

Scavenger Resins: Biotage. "Solid-Supported Reagents and Scavengers: Application Note." Biotage Technical Literature, 2006.[4] [Link]

-

Hantzsch Synthesis Workup: Organic Chemistry Portal. "Thiazole Synthesis." Organic Chemistry Portal, 2024. [Link]

-

Thiol Scavenging Mechanism: Supra Sciences. "Thiol (SH) Scavenger Resins." Supra Sciences Product Guide, 2024. [Link]

Validation & Comparative

Structural Validation Guide: 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline

Executive Summary & Strategic Context

This guide provides a rigorous structural validation framework for 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline , a privileged scaffold in drug discovery often utilized for its anti-inflammatory and anticancer properties (e.g., kinase inhibition).

Unlike generic spectral lists, this document focuses on comparative analysis —specifically differentiating the target molecule from its synthetic precursors and optimizing solvent systems for resolution. The core challenge in characterizing this molecule lies in distinguishing the overlapping aromatic regions and confirming the formation of the thiazole ring against the background of two similar para-substituted phenyl rings.

The Structural Challenge

The target molecule consists of three distinct magnetic environments:

-

The Donor System: An electron-rich 4-aminophenyl group.

-

The Acceptor/Donor System: A 4-methoxyphenyl group.[2][6][7]

Critical Validation Checkpoint: The successful Hantzsch condensation must be confirmed by the disappearance of the aliphatic

Comparative Analysis: Target vs. Alternatives

A. Synthetic Precursor vs. Product Comparison

The most reliable method to validate the product is comparing its 1H NMR spectrum against the limiting reagent, 2-bromo-1-(4-methoxyphenyl)ethan-1-one .

| Feature | Precursor (Bromo-ketone) | Target (Thiazole Product) | Validation Logic |

| Aliphatic Region | Absent | Disappearance confirms cyclization. | |

| Thiazole Core | Absent | Appearance of the aromatic H-5 singlet is the primary success metric. | |

| Methoxy Group | Remains largely unchanged; serves as an internal intensity standard (integral = 3.0). | ||

| Amine Protons | Absent | Confirms incorporation of the thioamide/aniline fragment. |

B. Solvent System Performance: DMSO-d vs. CDCl

Choice of solvent drastically alters the resolution of the exchangeable amine protons and the separation of aromatic signals.

-

Alternative 1: Chloroform-d (CDCl

)-

Pros: Sharper aromatic coupling constants (

-values). -

Cons: The aniline -NH

protons often appear as a broad, flattened hump or exchange out entirely, making integration difficult. Solubility may be poor for the free base.

-

-

Alternative 2: DMSO-d

(Recommended)-

Pros: Excellent solubility. The -NH

protons appear as a distinct, integrateable broad singlet. -

Cons: Strong water peak (

3.33) can interfere if the sample is wet; slightly more viscous leading to broader lines.

-

Recommendation: Use DMSO-d

Detailed 1H NMR Assignment (DMSO-d )

Frequency: 400 MHz or higher

Reference: TMS (

Master Assignment Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.95 | Doublet ( | 2H | Anisyl Ar-H (Meta to OMe) | Deshielded by the thiazole ring (electron-withdrawing). |

| 7.85 | Singlet | 1H | Thiazole H-5 | Diagnostic Peak. Aromatic proton on the heterocyclic ring. |

| 7.70 | Doublet ( | 2H | Aniline Ar-H (Meta to NH | Deshielded by the thiazole ring. |

| 7.05 | Doublet ( | 2H | Anisyl Ar-H (Ortho to OMe) | Shielded by the electron-donating Methoxy group (+M effect). |

| 6.65 | Doublet ( | 2H | Aniline Ar-H (Ortho to NH | Strongly shielded by the electron-donating Amine group (+M effect). |

| 5.60 | Broad Singlet | 2H | -NH | Exchangeable; shift varies with concentration and water content. |

| 3.82 | Singlet | 3H | -OCH | Characteristic sharp singlet; use for calibration of integrals. |

Visualization of Structural Logic[9]

Diagram 1: Synthesis & Atom Mapping

This flow illustrates the Hantzsch condensation pathway, highlighting the atoms responsible for the key NMR shifts.

Caption: Atom mapping of the Hantzsch synthesis. Note the conversion of the aliphatic methylene in Precursor A to the aromatic methine in the Product.

Diagram 2: NMR Assignment Decision Tree

A logical workflow for assigning peaks in the complex aromatic region.

Caption: Step-by-step logic for deconvoluting the aromatic region of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline.

Validated Experimental Protocol

To generate the data described above, follow this standardized protocol.

Materials:

-

Sample: ~5-10 mg of purified 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline.

-

Solvent: 0.6 mL DMSO-d

(99.9% D). -

Tube: 5mm precision NMR tube.

Procedure:

-

Preparation: Dissolve the solid fully in DMSO-d

. If the solution is cloudy, filter through a small cotton plug directly into the NMR tube. Suspended solids cause line broadening. -

Acquisition:

-

Set probe temperature to 298 K (25°C).

-

Pulse sequence: Standard proton (zg30).

-

Scans (NS): 16 (minimum) to 64 (for high signal-to-noise).

-

Relaxation Delay (D1): Set to

1.0 sec to ensure accurate integration of aromatic protons.

-

-

Processing:

-

Apply an exponential window function (LB = 0.3 Hz).

-

Phase correction: Manual phasing is required for the broad -NH

peak. -

Baseline correction: Apply polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aromatic region for accurate integration.

-

-

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

NMR Spectroscopy of Thiazole Deriv

- Source: MDPI (Molbank).

-

URL:[Link]

-

Spectral D

- Source: AIST (National Institute of Advanced Industrial Science and Technology).

-

URL:[Link]

-

General 1H NMR Shifts of Aminothiazoles.

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. N-(4-(4-METHOXYPHENYL)-3,5-DIPHENYL-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE HBR AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. modgraph.co.uk [modgraph.co.uk]

A Researcher's Guide to Mass Spectrometry Fragmentation of Thiazole Aniline Derivatives

For researchers and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Thiazole aniline derivatives, a scaffold present in numerous pharmacologically active compounds, represent a significant area of study.[1][2][3] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural elucidation of these compounds. This guide provides an in-depth comparison of the fragmentation patterns of thiazole aniline derivatives, offering insights into how substituent changes influence fragmentation pathways and providing actionable experimental protocols.

The Fundamentals: Fragmentation of the Core Thiazole Aniline Scaffold

Under electrospray ionization (ESI) in positive mode, thiazole aniline derivatives are readily protonated, typically at the most basic nitrogen atom—either the aniline nitrogen or a nitrogen on the thiazole ring. The subsequent collision-induced dissociation (CID) of this protonated precursor ion ([M+H]⁺) initiates a cascade of fragmentation events that are highly characteristic of the core structure.

The most common and diagnostic fragmentation pathway involves the cleavage of the thiazole ring. This is often initiated by a retro-Diels-Alder (RDA) type reaction or other ring-opening mechanisms.[4] The stability of the resulting fragment ions often dictates the preferred pathway. For a simple N-phenyl-thiazol-2-amine structure, key fragmentations include:

-

Cleavage of the Thiazole Ring: The thiazole ring can undergo fragmentation, leading to the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (CH₂S).

-

Loss of the Aniline Moiety: Cleavage of the C-N bond connecting the aniline and thiazole rings can result in the formation of a stable thiazole-containing cation.

-

Fragmentation within the Aniline Ring: The aniline portion can lose fragments typical of substituted benzenes, such as the loss of a nitrile radical.[5]

Comparative Analysis: The Influence of Substituents on Fragmentation Patterns

The true power of MS/MS in structural analysis comes from observing how fragmentation pathways shift with changes in the molecule's substitution pattern. These shifts provide a roadmap to identifying the location and nature of functional groups.

Modifications to the aniline ring significantly alter the fragmentation landscape. The position and electronic nature (electron-donating or electron-withdrawing) of the substituent guide the fragmentation.

| Substituent Group | Position | Common Fragmentation Pathway | Characteristic Fragment Ions |

| Methyl (-CH₃) | para | Loss of a methyl radical (•CH₃) from the molecular ion. | [M+H - 15]⁺ |

| Methoxy (-OCH₃) | para | Neutral loss of formaldehyde (CH₂O) or a methyl radical (•CH₃). | [M+H - 30]⁺, [M+H - 15]⁺ |

| Halogens (-Cl, -Br) | Any | Characteristic isotopic patterns for Cl and Br. Loss of the halogen radical. | [M+H - X]⁺ |

| Nitro (-NO₂) | para | Loss of NO (30 Da), NO₂ (46 Da), or HNO₂ (47 Da). | [M+H - 30]⁺, [M+H - 46]⁺, [M+H - 47]⁺ |

For instance, a methoxy group on the aniline ring can be lost as a neutral formaldehyde molecule, a pathway not available to its alkyl-substituted counterpart. This provides a clear diagnostic marker for its presence.

Substituents on the thiazole ring directly influence the stability of the heterocyclic system and introduce new fragmentation channels.

| Substituent Group | Position | Common Fragmentation Pathway | Characteristic Fragment Ions |

| Amino (-NH₂) | C2 | Initial loss of ammonia (NH₃).[6][7] | [M+H - 17]⁺ |

| Phenyl (-C₆H₅) | C4/C5 | Cleavage between the phenyl and thiazole rings. | [C₆H₅]⁺ (m/z 77) |

| Carboxylic Acid (-COOH) | C4/C5 | Decarboxylation (loss of CO₂).[8][9] | [M+H - 44]⁺ |

| Ester (-COOR) | C4/C5 | Loss of the alkoxy group or the entire ester group. | [M+H - OR]⁺, [M+H - COOR]⁺ |

A key comparative point is the fragmentation of 2-aminothiazole derivatives, which often show a prominent neutral loss of ammonia.[10] This contrasts with derivatives lacking this group, where thiazole ring cleavage may be more dominant.

The fragmentation pathway of a generic substituted thiazole aniline derivative is illustrated below.

Caption: General fragmentation pathways for substituted thiazole aniline derivatives.

Experimental Protocol: Acquiring High-Quality MS/MS Data

Reproducible and high-quality data is the bedrock of accurate structural elucidation. The following is a robust, field-tested protocol for the analysis of thiazole aniline derivatives using LC-MS/MS.

-

Sample Preparation: Dissolve the thiazole aniline derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Scientist's Note: The addition of formic acid promotes protonation of the analyte in the ESI source, enhancing signal intensity for [M+H]⁺ ions.

-

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-9 min: 95% B

-

9-10 min: 95% to 5% B

-

10-12 min: 5% B

-

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan Range: m/z 100-1000.

-